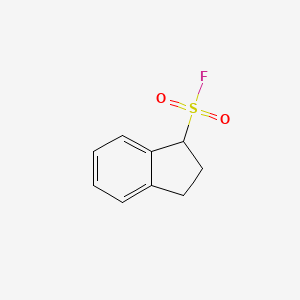

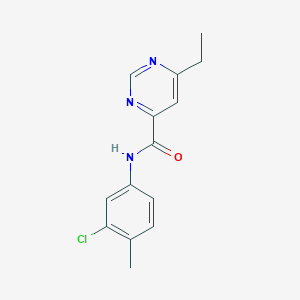

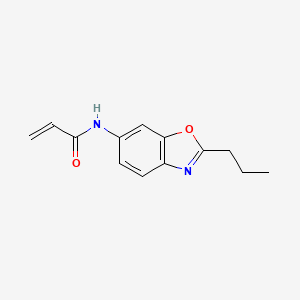

![molecular formula C19H19N3O4 B2943293 Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683778-86-1](/img/structure/B2943293.png)

Allyl 7-methyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the different functional groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a flat, aromatic core, while the various substituents add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group might undergo reactions typical of alkenes, such as addition reactions. The carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar carboxylate group and the less polar aromatic ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

The compound has been utilized as a precursor in the synthesis of novel derivatives, illustrating its versatility in medicinal chemistry. Specifically, the iodolactonization product obtained from methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate was used for the synthesis of new 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. These derivatives, containing carboxamide- and methylamine-groups on the pyrrole ring, highlight the compound's potential for generating structurally diverse molecules with potentially varied biological activities (Yaremchuk et al., 2018).

Exploration in Organic Synthesis

Further research into the structural modification of pyrimidine derivatives showcased the compound's role in the development of new chemical entities. This includes the synthesis of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. These compounds have been prepared and evaluated for their biological activities, demonstrating the compound's utility in the synthesis of molecules with potential therapeutic applications (Petrie et al., 1985).

Nonlinear Optical (NLO) Properties

The pyrimidine ring, a core structure in the compound, is well-known for its presence in DNA and RNA as nitrogenous bases. A study focused on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed significant findings in nonlinear optics (NLO) fields. This suggests potential applications of derivatives of the compound in optoelectronics and high-tech applications, indicating its importance beyond medicinal chemistry into materials science (Hussain et al., 2020).

Antiviral and Antitumor Activity

Derivatives synthesized from the compound have been explored for their antibacterial, antifungal, and antitumor activities. This exploration into the biological activities of the compound's derivatives underscores its potential as a precursor for the development of new therapeutic agents with diverse pharmacological profiles (Shanmugasundaram et al., 2011).

Inhibition of DNA Glycosylases

Research into the synthesis of 6-methyl-2-methoxy-4-O-acyloxy and 6-methyl-2,4-di-O-acyloxypyrimidine derivatives, including the compound of interest, has demonstrated their inhibitory activity against human and herpetic DNA glycosylases. This indicates the compound's potential in the development of antiviral agents, showcasing its relevance in therapeutic interventions against viral infections (Botta et al., 1994).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific information, it’s difficult to say how this compound interacts with its targets. Many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in the biochemical pathways within the cell .

Biochemical Pathways

But indole derivatives, which have a similar structure, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The effects would likely be related to the modulation of the activity of the compound’s target proteins and the subsequent changes in cellular biochemical pathways .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

prop-2-enyl 7-methyl-5-(3-methylphenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-4-8-26-18(24)13-11(3)20-16-15(17(23)22-19(25)21-16)14(13)12-7-5-6-10(2)9-12/h4-7,9,14H,1,8H2,2-3H3,(H3,20,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPITCHMBWRKKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

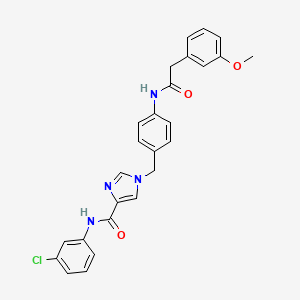

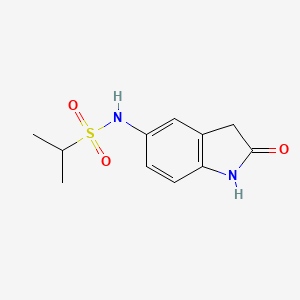

![2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2943212.png)

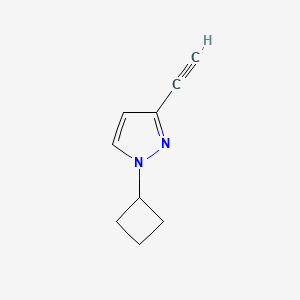

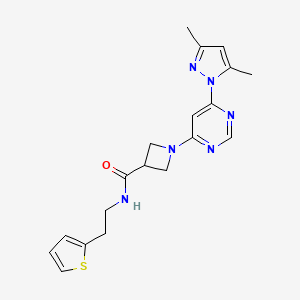

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2943219.png)

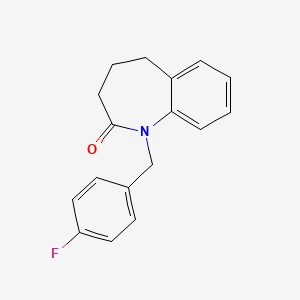

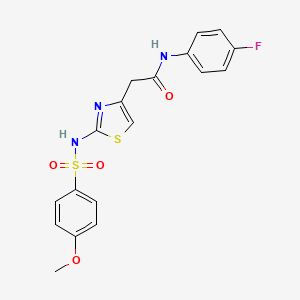

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2943231.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2943232.png)